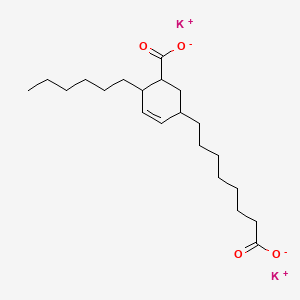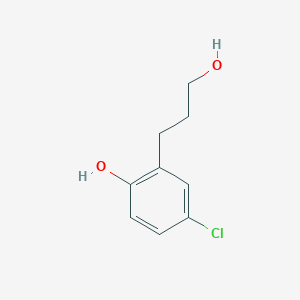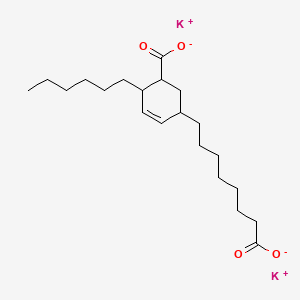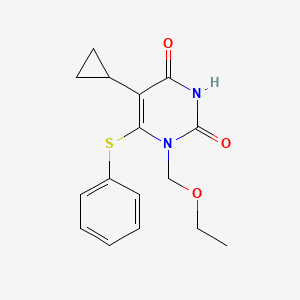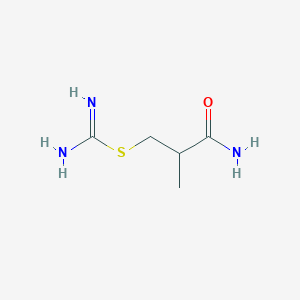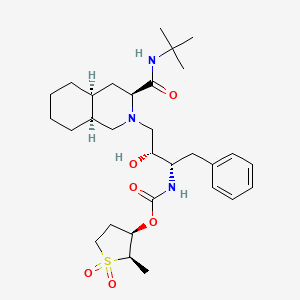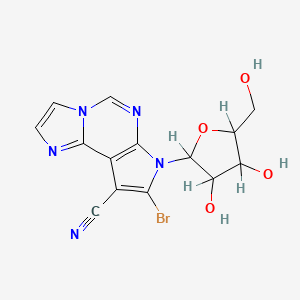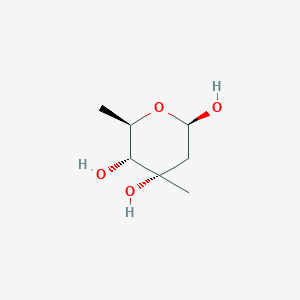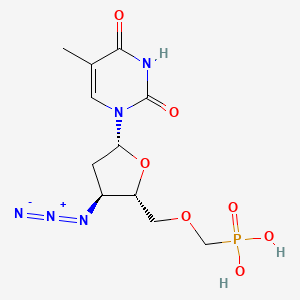
Thymidine, 3'-azido-3'-deoxy-5'-O-(phosphonomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- is a modified nucleoside analog. This compound is structurally similar to thymidine, a naturally occurring nucleoside found in DNA. The modification involves the addition of an azido group at the 3’ position and a phosphonomethyl group at the 5’ position. These modifications confer unique properties to the compound, making it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- typically involves multiple steps. The starting material is usually thymidine, which undergoes a series of chemical reactions to introduce the azido and phosphonomethyl groups. One common synthetic route includes:
Protection of the 5’-hydroxyl group: This step involves protecting the 5’-hydroxyl group of thymidine to prevent unwanted reactions. Common protecting groups include triphenylmethyl (trityl) or tert-butyldimethylsilyl (TBDMS).
Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using reagents such as sodium azide in the presence of a suitable catalyst.
Deprotection of the 5’-hydroxyl group: The protecting group is removed to regenerate the 5’-hydroxyl group.
Introduction of the phosphonomethyl group: The 5’-hydroxyl group is then reacted with a phosphonomethylating agent, such as diethyl phosphonomethyl chloride, under basic conditions to introduce the phosphonomethyl group.
Industrial Production Methods
Industrial production of Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps, such as chromatography, to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Phosphorylation reactions: The phosphonomethyl group can be further modified through phosphorylation reactions to introduce additional phosphate groups.
Common Reagents and Conditions
Sodium azide:
Diethyl phosphonomethyl chloride:
Hydrogen gas and palladium catalyst: Used for the reduction of the azido group.
Major Products Formed
Amino derivatives: Formed through the reduction of the azido group.
Phosphorylated derivatives: Formed through further phosphorylation of the phosphonomethyl group.
科学的研究の応用
Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties. The compound’s ability to inhibit DNA synthesis makes it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of diagnostic reagents and molecular probes.
作用機序
The mechanism of action of Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA synthesis. This inhibition of DNA synthesis can lead to cell death, making the compound useful in antiviral and anticancer therapies. The phosphonomethyl group enhances the compound’s stability and cellular uptake.
類似化合物との比較
Similar Compounds
Thymidine, 3’-azido-3’-deoxy-5’-O-(triphenylmethyl)-: Similar structure but with a triphenylmethyl group instead of a phosphonomethyl group.
Azidothymidine (AZT): A well-known antiviral drug with a similar azido modification at the 3’ position but without the phosphonomethyl group.
Uniqueness
Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- is unique due to the presence of both the azido and phosphonomethyl groups. This combination of modifications enhances its stability, cellular uptake, and potential therapeutic applications compared to other similar compounds.
特性
CAS番号 |
124930-54-7 |
|---|---|
分子式 |
C11H16N5O7P |
分子量 |
361.25 g/mol |
IUPAC名 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxymethylphosphonic acid |
InChI |
InChI=1S/C11H16N5O7P/c1-6-3-16(11(18)13-10(6)17)9-2-7(14-15-12)8(23-9)4-22-5-24(19,20)21/h3,7-9H,2,4-5H2,1H3,(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
InChIキー |
NOEYTKCEXDEMEO-DJLDLDEBSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COCP(=O)(O)O)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COCP(=O)(O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


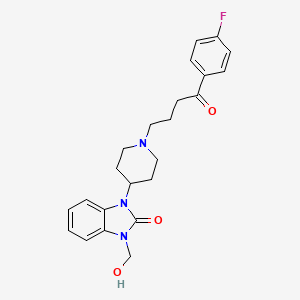
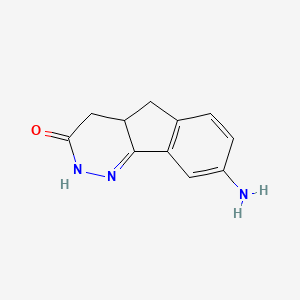
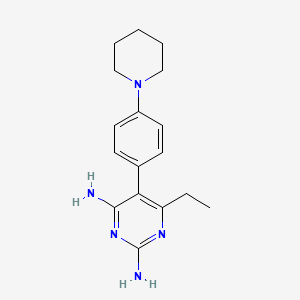


![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)
